![molecular formula C8H14ClNO3 B13592437 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride](/img/structure/B13592437.png)
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7-Oxa-4-azaspiro[25]octan-6-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride may involve continuous-flow synthesis techniques. These methods offer advantages such as higher efficiency, better control over reaction parameters, and improved safety compared to traditional batch synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of 2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
{7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol: This compound shares a similar spirocyclic structure but differs in the functional group attached to the ring system.
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester: Another related compound with a spirocyclic structure, used in different synthetic applications.
Uniqueness
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid hydrochloride is unique due to its specific combination of the spirocyclic ring system and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H14ClNO3 |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)3-6-4-9-8(1-2-8)5-12-6;/h6,9H,1-5H2,(H,10,11);1H |
Clave InChI |
NFRJOKLEMMYIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC12COC(CN2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



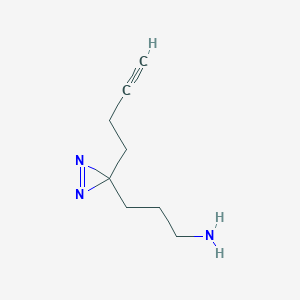
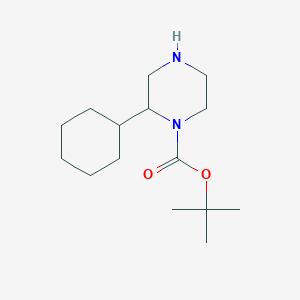

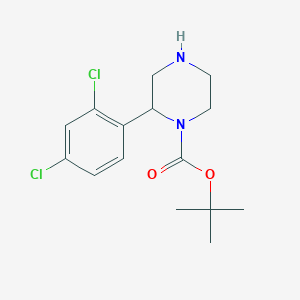
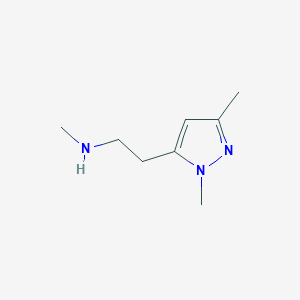
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
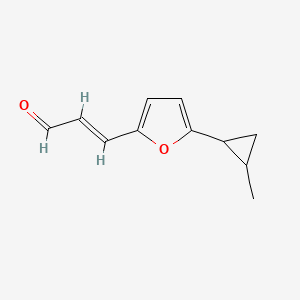
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
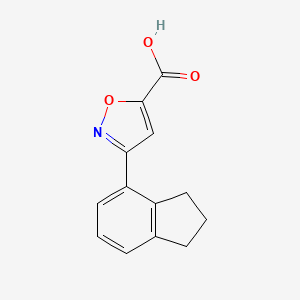
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13592429.png)
